REACTION_CXSMILES
|
[H-].[Na+].Cl[CH2:4][C:5]1[NH:6][C:7](=[O:15])[C:8]2[CH2:14][O:13][CH2:12][CH2:11][C:9]=2[N:10]=1.[CH:16]1([CH2:19][NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH2:18][CH2:17]1.O>CN(C=O)C>[CH:16]1([CH2:19][N:20]([CH2:4][C:5]2[NH:6][C:7](=[O:15])[C:8]3[CH2:14][O:13][CH2:12][CH2:11][C:9]=3[N:10]=2)[C:21](=[O:27])[O:22][C:23]([CH3:25])([CH3:24])[CH3:26])[CH2:17][CH2:18]1 |f:0.1|
|
Name
|
|
Quantity
|
11.96 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClCC=1NC(C2=C(N1)CCOC2)=O
|
Name
|
|
Quantity
|
17.07 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with continued stirring over 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature at or below 5° C
|
Type
|
ADDITION
|
Details
|
was added slowly (˜250 mL total)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red oil
|
Type
|
CUSTOM
|
Details
|
The material was purified on a pad of silica gel, loading with 20% ethyl acetate in heptanes
|
Type
|
WASH
|
Details
|
eluting with 100% ethyl acetate via a sharp gradient
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN(C(OC(C)(C)C)=O)CC=1NC(C2=C(N1)CCOC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |